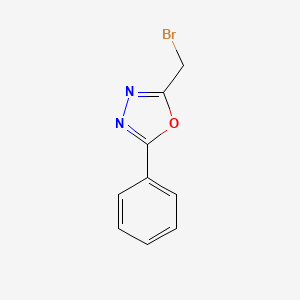

2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGXSJJMMTUKKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromomethyl 5 Phenyl 1,3,4 Oxadiazole and Its Analogues

Classical Synthetic Routes to the 1,3,4-Oxadiazole (B1194373) Core Incorporating Bromomethyl Functionality

Traditional methods for synthesizing the 1,3,4-oxadiazole scaffold are well-documented and remain fundamental in organic synthesis. These routes typically involve the cyclization of linear precursors and subsequent functionalization to introduce the bromomethyl group.

The formation of the 1,3,4-oxadiazole ring is most commonly accomplished through the cyclodehydration of N,N'-diacylhydrazines. nih.govresearchgate.net This reaction involves the removal of a water molecule from the diacylhydrazine precursor, leading to the formation of the stable five-membered oxadiazole ring. A variety of dehydrating agents can be employed for this purpose, including phosphorus oxychloride, thionyl chloride, polyphosphoric acid, and triflic anhydride. nih.gov

Another prominent method is the oxidative cyclization of N-acylhydrazones. researchgate.netresearchgate.net In this approach, an N-acylhydrazone, formed by the condensation of an acid hydrazide with an aldehyde, undergoes cyclization in the presence of an oxidizing agent. Common oxidizing agents for this transformation include iodine in the presence of a base, potassium permanganate, and ceric ammonium (B1175870) nitrate. researchgate.net

For instance, new derivatives of 5-phenyl-1,3,4-oxadiazole substituted at the 2-position with bromoalkyl groups have been synthesized via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines. researchgate.net

The synthesis of the necessary precursors is a critical step. For the formation of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole, a common precursor is a diacylhydrazine bearing a phenyl group and a group that can be converted to a bromomethyl group. This often involves starting with phenylacetic acid, which can be converted to its corresponding ester and then to the acid hydrazide. who.int This hydrazide can then be reacted with a suitable acylating agent to form the diacylhydrazine.

Halogenation, specifically bromination, is the key step to introduce the bromomethyl functionality. This can be achieved by reacting a suitable precursor, such as an N-substituted-2-bromoacetamide, with the oxadiazole thiol. who.int For example, N-substituted-2-bromoacetamides can be prepared by reacting substituted amines with bromoacetyl bromide in a basic medium. who.int Subsequently, the 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) can be stirred with these N-substituted-2-bromoacetamides in the presence of a base like sodium hydride in a solvent such as N,N-dimethylformamide (DMF) to yield the target compound. who.int

Another strategy involves the bromination of a methyl group already attached to the oxadiazole ring. However, direct bromination can sometimes be challenging and may require specific reagents and conditions to achieve good selectivity.

Modern and Sustainable Approaches for the Synthesis of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These modern approaches focus on the principles of green chemistry and the use of catalysis to improve the synthesis of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole. chemicalbook.com

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole synthesis, this translates to several strategies:

Microwave-assisted synthesis: Microwave irradiation has been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. nih.govjchemrev.com This method has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives. nih.gov

Solvent-free reactions: Conducting reactions without a solvent, or in the presence of a minimal amount of a benign solvent, can significantly reduce waste. researchgate.netresearchgate.net Grinding techniques, where reactants are mixed in a mortar and pestle, have been used for the solvent-free synthesis of 1,3,4-oxadiazoles. researchgate.net

Use of safer reagents: Replacing hazardous reagents with greener alternatives is a key principle. For example, using solid-supported reagents or catalysts can simplify purification and minimize waste. researchgate.net A patent describes a green synthesis method for oxadiazole derivatives using water as a solvent and an alkaline reagent, which simplifies the process into a single step. google.com

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. For the synthesis of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole and its analogues, various catalytic systems have been explored.

Palladium-catalyzed cross-coupling reactions: Suzuki cross-coupling reactions, catalyzed by palladium complexes, are powerful tools for forming carbon-carbon bonds. nih.gov This methodology can be used to introduce the phenyl group or other aryl substituents onto the oxadiazole ring with high precision. nih.gov For instance, the synthesis of quinazolinylphenyl-1,3,4-oxadiazole derivatives has been achieved using palladium-catalyzed Suzuki cross-coupling reactions in a two-phase solvent system with a phase-transfer catalyst. nih.gov

Other metal-based catalysts: Other transition metals have also been employed to catalyze the formation of the 1,3,4-oxadiazole ring. These catalysts can activate the starting materials and facilitate the cyclization process, often leading to improved yields.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing area of research. Organocatalysts can offer a more sustainable alternative to metal-based catalysts and have been used in the synthesis of heterocyclic compounds.

Optimization of Reaction Conditions for High-Yield Synthesis of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

Achieving a high yield of the desired product is a primary goal in any synthetic procedure. The optimization of reaction conditions is therefore a critical aspect of the synthesis of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole. Key parameters that are often fine-tuned include:

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of side products. Finding the optimal temperature is crucial for maximizing the yield.

Reaction Time: The duration of the reaction needs to be sufficient to ensure complete conversion of the starting materials, but not so long as to lead to product decomposition.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction outcome. scielo.br

Catalyst Loading: In catalytic reactions, the amount of catalyst used can impact the reaction rate and cost-effectiveness of the synthesis.

By systematically varying these parameters, chemists can identify the optimal conditions for the high-yield synthesis of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole.

Scale-Up Considerations for the Synthesis of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

The transition from laboratory-scale synthesis to industrial-scale production of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole presents a unique set of challenges that must be addressed to ensure an efficient, safe, and economically viable process. Key considerations revolve around the choice of synthetic route, management of reaction conditions, and methods for product isolation and purification.

A prevalent method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. researchgate.net This approach often utilizes potent dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid. researchgate.netnih.gov While effective, the handling of these corrosive and hazardous materials on a large scale necessitates specialized equipment and stringent safety protocols. An alternative is the oxidative cyclization of acylhydrazones, which can be mediated by reagents like iodine or copper catalysts. jchemrev.comorganic-chemistry.org

Microwave-assisted synthesis has emerged as a rapid method for producing 1,3,4-oxadiazole derivatives. acs.orgresearchgate.net However, scaling up these reactions can be challenging. For instance, a ten-fold increase in the scale of a microwave-assisted synthesis of a 1,3,4-oxadiazole analogue resulted in a decrease in both chemoselectivity and isolated yield, highlighting the difficulties in translating this technology to larger batches. acs.org

Key challenges and mitigation strategies in scaling up the synthesis include:

Heat Management: The cyclization step is often exothermic. Proper heat dissipation in large reactors is critical to prevent runaway reactions and the formation of impurities. This can be managed through the use of jacketed reactors with efficient cooling systems and by controlling the rate of reagent addition.

Reagent Handling: The use of hazardous reagents like POCl₃ requires closed systems and scrubbers to manage toxic fumes. On an industrial scale, the economic and environmental aspects of using and disposing of such reagents become paramount.

Work-up and Purification: Laboratory-scale purification often relies on column chromatography, which is generally not practical for large-scale production due to high solvent consumption and cost. The development of a robust crystallization process for the final product is therefore essential for achieving high purity on a large scale. Liquid-liquid extractions also generate significant solvent waste and require appropriately sized equipment for phase separation.

Process Optimization: To maximize throughput and yield, optimization of reaction parameters such as temperature, concentration, and reaction time is crucial. Maintaining high chemoselectivity during scale-up is vital to simplify purification and reduce waste. acs.org

Material Sourcing: The availability and cost of key starting materials, such as a suitable bromo-functionalized acylhydrazine or carboxylic acid, can significantly impact the economic feasibility of the large-scale process.

The table below outlines some of the primary challenges encountered when scaling up the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including the target compound, and proposes potential solutions.

| Challenge | Potential Solutions | Relevant Synthetic Methods | Citations |

| Handling of Hazardous Reagents | Use of specialized closed-system reactors; implementation of scrubbers for toxic gases; exploring milder and less hazardous reagents. | Cyclodehydration using POCl₃, SOCl₂, P₂O₅. | researchgate.netnih.gov |

| Exothermic Reactions | Use of jacketed reactors with efficient cooling; controlled rate of reagent addition; dilution of the reaction mixture. | Cyclodehydration of 1,2-diacylhydrazines. | researchgate.net |

| Decreased Yield/Selectivity | Re-optimization of reaction parameters (temperature, concentration, time) for the specific scale; investigating alternative catalysts or solvents. | Microwave-assisted synthesis; oxidative cyclization. | acs.org |

| Product Purification | Development of a robust crystallization method instead of chromatography; use of anti-solvents to improve precipitation. | All methods leading to a solid product. | |

| Waste Management | Neutralization of acidic/basic streams; solvent recycling and recovery systems; choosing routes that minimize byproducts. | All synthetic routes. | |

| Reagent Cost and Availability | Selection of synthetic routes that utilize readily available and inexpensive starting materials and reagents. | All synthetic routes. | jchemrev.com |

Mechanistic Insights into Reactions Involving the 2 Bromomethyl 5 Phenyl 1,3,4 Oxadiazole Scaffold

Nucleophilic Substitution Reactions at the Bromomethyl Group of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This forms the basis for a wide range of synthetic applications.

The kinetics of nucleophilic substitution reactions involving 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. While specific kinetic data for this compound is not extensively detailed in the provided search results, general principles of nucleophilic substitution kinetics apply. For instance, reactions involving potent nucleophiles in polar aprotic solvents generally proceed at a faster rate.

In a related study on 2-bromomethyl-1,3-thiaselenole, the reaction with 1,3-benzothiazole-2-thiol (B7764131) was found to proceed through different pathways depending on the reaction conditions, leading to either a kinetically or a thermodynamically controlled product. mdpi.com The initial product, a six-membered heterocycle, could rearrange into a more stable five-membered ring over time, highlighting the interplay between kinetic and thermodynamic control in similar systems. mdpi.com Quantum chemical calculations have been employed to understand the reaction pathways and the relative stabilities of intermediates and products in such reactions. mdpi.com

The choice of nucleophile and solvent significantly impacts the outcome and rate of substitution reactions with 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole.

Influence of the Nucleophile:

Stronger nucleophiles will react more rapidly with the electrophilic carbon of the bromomethyl group. The nucleophilicity of a species is influenced by factors such as its charge, basicity, polarizability, and the steric hindrance around the nucleophilic atom. For instance, thiolate anions are generally more potent nucleophiles than their corresponding thiols.

A study on the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol demonstrated that the reaction can proceed without a base in a polar aprotic solvent like DMF, which can trap the evolved hydrogen bromide. mdpi.com This indicates that even neutral nucleophiles can react, although the presence of a base to deprotonate the nucleophile often accelerates the reaction.

Influence of the Solvent:

The solvent plays a crucial role in stabilizing the transition state and the leaving group.

Polar aprotic solvents , such as dimethylformamide (DMF) and acetonitrile (B52724), are often effective for SN2 reactions. They can solvate the cation but not the anion, leaving the nucleophile more reactive. The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol in DMF led to the formation of different products depending on the reaction time, showcasing the solvent's role in directing the reaction pathway. mdpi.com

Polar protic solvents , such as ethanol (B145695) and water, can solvate both the nucleophile and the leaving group through hydrogen bonding. While they are good at stabilizing the leaving bromide ion, they can also solvate and deactivate the nucleophile, potentially slowing down the reaction.

The table below summarizes the effect of different nucleophiles and solvents on the reactivity of similar bromomethyl-heterocycles.

| Nucleophile | Solvent | Product Type | Reference |

| 1,3-Benzothiazole-2-thiol | DMF | Thioether | mdpi.com |

| Potassium Selenocyanate | Not Specified | Selenocyanate | mdpi.com |

| Thiophenolates | Not Specified | Thioether | uni-muenchen.de |

| Amines | Methylene (B1212753) Chloride | Aminomethyl derivatives | nih.gov |

Derivatization Strategies Utilizing the Reactive Bromomethyl Moiety of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

The high reactivity of the bromomethyl group in 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole makes it an excellent precursor for the synthesis of a wide array of derivatives. These derivatization strategies are primarily based on nucleophilic substitution reactions.

The synthesis of ether derivatives from 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole can be achieved through the Williamson ether synthesis. This involves the reaction of the bromomethyl compound with an alkoxide or a phenoxide. The alkoxide or phenoxide, acting as the nucleophile, attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming an ether linkage.

For example, reacting 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole with sodium ethoxide in a suitable solvent like ethanol would yield 2-(ethoxymethyl)-5-phenyl-1,3,4-oxadiazole. Similarly, reaction with sodium phenoxide would lead to the formation of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554).

Aminomethyl derivatives can be prepared by reacting 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole with primary or secondary amines. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the bromomethyl carbon and displacing the bromide ion. This reaction typically requires a base to neutralize the hydrogen bromide formed during the reaction, or an excess of the amine can be used for this purpose.

A study on the synthesis of new 2-amino-1,3,4-oxadiazole derivatives involved the acylation of the amino group with various acid chlorides in the presence of triethylamine (B128534) as a base. nih.gov While this is not a direct reaction with the bromomethyl group, it demonstrates the utility of amine functionalities on the oxadiazole ring for further derivatization. The synthesis of aminomethyl derivatives from 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole would follow a similar nucleophilic substitution pathway.

The formation of new carbon-carbon bonds is a fundamental transformation in organic synthesis. 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole can serve as an electrophile in reactions with various carbon nucleophiles.

Examples of such reactions include:

Reaction with Cyanide: The cyanide ion (from sources like sodium cyanide or potassium cyanide) is a good nucleophile and can displace the bromide to form a nitrile derivative, 2-(cyanomethyl)-5-phenyl-1,3,4-oxadiazole.

Reaction with Enolates: Enolates, generated from carbonyl compounds by treatment with a base, are excellent carbon nucleophiles. Reaction of an enolate with 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole would result in the formation of a new C-C bond, leading to a more complex molecular structure.

Reaction with Organometallic Reagents: While reactions with highly reactive organometallic reagents like Grignard or organolithium reagents can be complex and may lead to side reactions, the use of softer organometallic reagents like organocuprates could potentially lead to the desired C-C bond formation.

Transformations at the 1,3,4-Oxadiazole (B1194373) Ring System of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

The 1,3,4-oxadiazole ring is a stable aromatic heterocycle, and as such, its transformation often requires energetic conditions or specific reagents that can overcome its inherent stability.

The 1,3,4-oxadiazole ring is generally resistant to ring-opening reactions under typical synthetic conditions. However, certain transformations can lead to the cleavage of the heterocyclic system. For instance, reductive conditions that are harsh enough to cleave the N-N bond can lead to ring opening. While specific examples for 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole are not extensively documented, heating 2-hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole in ethanol with iron filings in concentrated HCl resulted in the reduction of the nitro group and simultaneous ring opening of the oxadiazole core to yield 4-amino-N′-heptanoylbenzohydrazide. mdpi.com This suggests that under strong reducing conditions, the integrity of the 1,3,4-oxadiazole ring in the title compound could also be compromised.

Rearrangement reactions of the 1,3,4-oxadiazole ring itself are not common. Unlike the related 1,2,4-oxadiazoles, which can undergo rearrangements like the Boulton-Katritzky rearrangement, the 1,3,4-isomer is less prone to such transformations.

The phenyl group attached to the 1,3,4-oxadiazole ring can undergo electrophilic aromatic substitution reactions, although the oxadiazole ring itself is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack. youtube.com Consequently, these reactions typically require forcing conditions.

Electrophilic Aromatic Substitution:

Nitration: Introduction of a nitro group onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. The electron-withdrawing nature of the 2-(bromomethyl)-1,3,4-oxadiazole-5-yl substituent directs the incoming electrophile primarily to the meta-position of the phenyl ring.

Halogenation: Halogenation of the phenyl ring, for instance with bromine in the presence of a Lewis acid catalyst like FeBr₃, would also be expected to yield the meta-substituted product. Metal-free halogenation methods using N-halosuccinimides (NXS) could also be employed. semanticscholar.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto an aromatic ring. wikipedia.orgsigmaaldrich.comlibretexts.orgmasterorganicchemistry.com For 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole, these reactions would require a strong Lewis acid catalyst (e.g., AlCl₃) and would likely result in substitution at the meta-position. However, the strong deactivating effect of the oxadiazole ring can make these reactions challenging. youtube.com Intramolecular Friedel-Crafts reactions are also a possibility if a suitable tethered electrophile is present. masterorganicchemistry.com

A summary of potential electrophilic substitution reactions on the phenyl ring is presented in the table below.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(Bromomethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |

| Bromination | Br₂, FeBr₃ | 2-(Bromomethyl)-5-(3-bromophenyl)-1,3,4-oxadiazole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(Bromomethyl)-5-(3-acylphenyl)-1,3,4-oxadiazole |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 2-(Bromomethyl)-5-(3-alkylphenyl)-1,3,4-oxadiazole |

Multi-Component Reactions Incorporating 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. The reactive bromomethyl group of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole makes it a suitable candidate for incorporation into MCRs.

While specific MCRs involving 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole are not extensively reported, its structural motifs can participate in various known MCRs. For example, the bromomethyl group can act as an electrophilic component. Research on related 2-(halomethyl)oxazoles has shown their utility as reactive scaffolds in substitution reactions, which is a foundational step in many MCRs. nih.gov For instance, the synthesis of 2-alkylamino, 2-alkylthio, and 2-alkoxy-(methyl) oxazoles from 2-(chloromethyl)-4,5-diphenyloxazole demonstrates the versatility of the halomethyl group. nih.gov

One can envision a scenario where 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole reacts in a multi-component fashion with a nucleophile and another electrophile. For example, a one-pot reaction with an amine and a carbonyl compound could potentially lead to more complex structures. The development of novel MCRs involving this scaffold remains an area with potential for future exploration.

Structural Elucidation and Conformational Analysis of 2 Bromomethyl 5 Phenyl 1,3,4 Oxadiazole Derivatives

Spectroscopic Characterization Techniques for Confirming the Structure of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular architecture of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole. nih.govnih.gov

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole, both ¹H and ¹³C NMR spectra provide key diagnostic signals that confirm its structure. mdpi.comstmjournals.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical spectrum for 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole, the bromomethyl protons (-CH₂Br) appear as a characteristic singlet. The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. mdpi.com

Specific chemical shift values for 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole have been reported in DMSO-d₆. mdpi.com The bromomethyl protons (-CH₂) resonate as a singlet at approximately 5.14 ppm. The protons of the phenyl ring appear in the range of 7.51-8.04 ppm. Specifically, the meta and para protons show a multiplet around 7.65 ppm, while the ortho protons appear as a doublet at 8.04 ppm. mdpi.com

Interactive Data Table: ¹H NMR Data for 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| -CH₂Br | 5.14 | Singlet | 2H |

| Phenyl H (para) | 7.51 | Triplet | 1H |

| Phenyl H (meta) | 7.65 | Multiplet | 3H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole, distinct signals are observed for the bromomethyl carbon, the carbons of the phenyl ring, and the two carbons of the 1,3,4-oxadiazole (B1194373) ring. mdpi.com The chemical shift difference between the C2 and C5 carbons of the oxadiazole ring is often narrow, which is characteristic of this type of substitution pattern. researchgate.net

In DMSO-d₆, the bromomethyl carbon signal appears at approximately 16.2 ppm. The carbons of the oxadiazole ring (C2 and C5) resonate at 163.0 ppm and 165.1 ppm. The phenyl carbons exhibit signals at 123.0 ppm (ipso-carbon), 126.8 ppm, 128.6 ppm, and 129.6 ppm. mdpi.com

Interactive Data Table: ¹³C NMR Data for 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| -CH₂Br | 16.2 |

| Phenyl C (ipso) | 123.0 |

| Phenyl C | 126.8 |

| Phenyl C | 128.6 |

| Phenyl C | 129.6 |

| Oxadiazole C2 | 163.0 |

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net For 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole, key absorptions confirm the presence of the aromatic ring, the oxadiazole core, and the alkyl halide moiety.

Characteristic IR absorptions for 1,3,4-oxadiazole derivatives include:

Aromatic C-H stretching: These bands typically appear above 3000 cm⁻¹. vscht.cz

Aliphatic C-H stretching: The C-H stretch of the bromomethyl group is expected below 3000 cm⁻¹. vscht.cz

C=N and C=C stretching: Vibrations from the oxadiazole and phenyl rings are observed in the 1610-1400 cm⁻¹ region. orientjchem.orgorientjchem.org

C-O-C stretching: The characteristic stretching of the C-O-C bond within the oxadiazole ring typically results in strong bands in the 1250-1050 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretch is generally found in the fingerprint region, typically between 600 and 500 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (-CH₂) | 3000 - 2850 | Medium |

| C=N Stretch (Oxadiazole) | 1650 - 1550 | Medium to Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-O-C Stretch (Oxadiazole) | 1250 - 1050 | Strong |

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. nih.gov

For 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole (C₉H₇BrN₂O), the calculated molecular weight is approximately 237.98 g/mol for the ⁷⁹Br isotope and 239.98 g/mol for the ⁸¹Br isotope. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The ESI-HRMS spectrum shows protonated molecular ion peaks [M+H]⁺ at m/z 238.9820 and 240.9800, corresponding to the two bromine isotopes. mdpi.com

The fragmentation pattern in electron ionization (EI) MS is particularly informative. Key expected fragmentation pathways include:

Alpha-cleavage: Loss of the bromine radical (·Br) to form a stable cation at [M-Br]⁺.

Loss of the bromomethyl group: Cleavage of the C-C bond to lose the ·CH₂Br fragment, resulting in a [M-CH₂Br]⁺ ion.

Ring fragmentation: The oxadiazole ring can cleave to lose neutral molecules like CO or HCN. clockss.org

Isotope Pattern: The presence of bromine results in a characteristic M and M+2 isotopic pattern with nearly equal intensity (¹⁹Br:⁸¹Br ratio is ~1:1), which is a definitive indicator for the presence of a single bromine atom in the molecule or fragment. miamioh.edu

Interactive Data Table: Predicted Mass Spectrometry Fragments for 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

| Fragment Ion | m/z (for ⁷⁹Br) | Proposed Structure/Loss |

|---|---|---|

| [C₉H₇BrN₂O]⁺ | 238 | Molecular Ion (M⁺) |

| [C₉H₇N₂O]⁺ | 159 | [M-Br]⁺ |

| [C₈H₅N₂O]⁺ | 145 | [M-CH₂Br]⁺ |

| [C₇H₅O]⁺ | 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

X-ray Crystallography for Absolute Structure Determination of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole and Analogues

While specific crystallographic data for 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole itself are not widely published, studies on analogous 2,5-disubstituted 1,3,4-oxadiazoles reveal common structural features. rsc.orgnih.govrsc.org These studies consistently show that the 1,3,4-oxadiazole ring is essentially planar. The attached phenyl ring is typically co-planar or nearly co-planar with the heterocyclic ring, allowing for extended π-conjugation throughout the system. rsc.orgrsc.org The determination of the crystal structure would confirm the connectivity established by spectroscopy and reveal intermolecular interactions, such as π-π stacking or halogen bonding, that dictate the crystal packing.

Conformational Analysis of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole using Experimental Methods

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole, the key conformational flexibility arises from rotation around two single bonds:

The C-C bond connecting the phenyl ring to the oxadiazole ring.

The C-C bond connecting the bromomethyl group to the oxadiazole ring.

The rotation around the phenyl-oxadiazole bond determines the dihedral angle between the two rings. While solid-state structures often show a near-planar conformation to maximize conjugation, the preferred conformation in solution can be influenced by solvent effects and steric hindrance.

Experimental techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed to probe the solution-state conformation. mdpi.com By measuring the through-space interactions between the protons of the bromomethyl group and the ortho-protons of the phenyl ring, it is possible to determine the time-averaged proximity of these groups and thus deduce the preferred rotational conformation. However, detailed experimental conformational studies specifically for 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole are not extensively documented in the literature.

Computational Chemistry and Theoretical Modeling of 2 Bromomethyl 5 Phenyl 1,3,4 Oxadiazole

Quantum Chemical Calculations on the Electronic Structure of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

Quantum chemical calculations are fundamental in elucidating the electronic properties that govern the behavior of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole. These calculations provide a microscopic view of the molecule's electron distribution and energy levels.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals indicate a molecule's ability to donate or accept electrons. For 1,3,4-oxadiazole (B1194373) derivatives, the HOMO is typically distributed over the phenyl ring and the oxadiazole core, while the LUMO is often localized on the oxadiazole ring and any electron-withdrawing substituents.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |

| Energy Gap (HOMO-LUMO) | The energy difference between HOMO and LUMO | A larger gap suggests higher stability and lower reactivity. |

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. In 1,3,4-oxadiazole derivatives, the nitrogen atoms of the oxadiazole ring are typically regions of negative potential (red color), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring and other substituents often exhibit positive potential (blue color), indicating sites for nucleophilic attack.

For instance, in a related 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the molecular electrostatic potential surface analysis revealed that the nitrogen atoms of the oxadiazole ring are the primary binding sites for electrophiles. ajchem-a.com This is a common feature among 1,3,4-oxadiazole derivatives and is expected to hold true for 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole. The electronegative bromine atom in the bromomethyl group would also contribute to the electrostatic potential distribution, likely creating a region of negative potential around itself and influencing the reactivity of the adjacent methylene (B1212753) group.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. DFT studies on 1,3,4-oxadiazole derivatives have provided valuable information on their stability, reactivity, and potential reaction mechanisms. ajchem-a.comnih.gov These studies often employ functionals like B3LYP with a suitable basis set to calculate various molecular properties. ajchem-a.comnih.gov

For 2-substituted-5-phenyl-1,3,4-oxadiazoles, DFT calculations have been used to study the effects of different substituents on the electronic properties and reactivity of the molecule. nih.gov The bromomethyl group in 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole is a reactive functional group, and DFT studies can help elucidate its reaction pathways. For example, the bromine atom can act as a leaving group in nucleophilic substitution reactions. DFT calculations can model the transition states and activation energies for such reactions, providing insights into their feasibility and kinetics.

Global reactivity descriptors, derived from DFT calculations, such as chemical hardness, softness, electronegativity, and electrophilicity index, can quantify the reactivity of the molecule. ajchem-a.com

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to accept electrons. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects on 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their conformational flexibility and interactions with solvent molecules. For a molecule like 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole, MD simulations can reveal how the phenyl and bromomethyl groups rotate and interact with each other and with the surrounding medium.

In studies of related oxadiazole derivatives, MD simulations have been used to understand the stability of protein-ligand complexes and to explore the conformational landscape of the molecule. nih.gov The solvation effects on 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole can also be investigated using MD simulations. The presence of a solvent can influence the conformational preferences of the molecule and affect its reactivity by stabilizing or destabilizing transition states. For example, the dipole moment of the molecule can change significantly in different solvents, which in turn affects its interactions and solubility.

In Silico Prediction of Reactivity and Stability of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

In silico methods encompass a wide range of computational tools used to predict the properties of molecules. For 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole, these methods can be used to predict its reactivity, stability, and potential biological activity. nih.gov

Furthermore, predictive models can estimate various physicochemical properties, such as lipophilicity (logP), which are important for understanding the molecule's behavior in biological systems. For 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole, a predicted XlogP of 2.0 is available from PubChem, indicating a moderate level of lipophilicity.

| Predicted Property | Value/Interpretation | Source |

| XlogP | 2.0 (moderate lipophilicity) | PubChem |

| Reactivity | The bromomethyl group is a reactive site for nucleophilic substitution. | General chemical knowledge |

| Stability | The 1,3,4-oxadiazole ring is generally stable. | uni.lu |

Exploration of Biological Activities and Structure Activity Relationships of 2 Bromomethyl 5 Phenyl 1,3,4 Oxadiazole Derivatives

Design and Synthesis of Novel 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole Derivatives for Biological Evaluation

The development of novel derivatives based on the 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole scaffold is often guided by structure-based drug design and established synthetic methodologies. A common strategy involves the initial synthesis of a 5-substituted-1,3,4-oxadiazole core, which is then further functionalized. For instance, a typical synthesis can start from phenyl acetic acid, which is converted to its corresponding ester and then reacted with hydrazine (B178648) hydrate (B1144303) to form an acid hydrazide. who.int This intermediate is subsequently cyclized with carbon disulfide in the presence of potassium hydroxide (B78521) to yield 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584). who.int The reactive thiol or a bromomethyl group serves as a handle for introducing a wide array of substituents to explore potential biological activities. who.int

In the pursuit of targeted therapies, molecular docking has become an indispensable tool for the rational design of these derivatives. Researchers have utilized this approach to design 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) and 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives as potential anti-breast cancer agents by modeling their interactions with the estrogen receptor. nih.govnih.gov Similarly, to develop new antiviral agents, a ring formation strategy was employed to create 1,2,4-oxadiazole (B8745197) derivatives designed to inhibit the papain-like protease (PLpro) of SARS-CoV-2, based on its complex crystal structure with a known inhibitor. ipbcams.ac.cn

Furthermore, derivatization of the core structure is a key strategy for discovering compounds with novel applications. Based on the structure of the nematicide tioxazafen, a series of 48 1,2,4-oxadiazole derivatives were synthesized by introducing various haloalkyl groups, including chloromethyl and bromomethyl, at the 5-position of the oxadiazole ring to evaluate their nematocidal properties. mdpi.com These synthetic efforts highlight the chemical tractability of the oxadiazole ring system and its potential for generating diverse chemical libraries for biological screening. nih.gov

Mechanistic Studies of Biological Interactions of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole Analogues

Understanding the specific molecular interactions that underlie the biological effects of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole derivatives is crucial for their development as therapeutic agents. In vitro studies have been instrumental in elucidating these mechanisms.

The 1,3,4-oxadiazole (B1194373) nucleus is a common feature in a variety of enzyme inhibitors. Derivatives have shown significant inhibitory activity against several key enzymes. For example, N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide (B32628) were identified as effective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. who.intsemanticscholar.org Kinetic studies indicated that these compounds likely bind to an allosteric site on the AChE enzyme, thereby decreasing its efficiency. semanticscholar.org

In the context of cancer, certain 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives were evaluated for their ability to inhibit DNA Methyl Transferase (DNMT1) using an ELISA-based assay. nih.gov Another class of derivatives, difluoromethyl-1,3,4-oxadiazoles, were found to be potent, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 (HDAC6), another important target in oncology. nih.gov Mechanistic experiments suggest that the inhibition proceeds through an enzyme-catalyzed ring-opening of the oxadiazole. nih.gov

Furthermore, in the search for antiviral agents, 1,2,4-oxadiazole derivatives have been synthesized that show potent inhibitory activity against the papain-like protease (PLpro) of SARS-CoV-2. ipbcams.ac.cn

Table 1: Enzyme Inhibition by 1,3,4-Oxadiazole Derivatives

The biological activity of many oxadiazole derivatives stems from their ability to bind to specific cellular receptors. As potential anti-breast cancer agents, the binding of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives to the estrogen receptor (PDB ID: 3ERT) has been investigated using molecular docking simulations. nih.govnih.gov These computational studies help to predict and rationalize the binding modes of the compounds within the receptor's active site, guiding further structural modifications. nih.govnih.gov

Beyond cancer, oxadiazole derivatives have been explored for other receptor-mediated activities. Quantitative structure-activity relationship (QSAR) studies have been performed on 1,2,4-oxadiazoles that act as agonists for the S1P1 receptor, which is involved in immune cell trafficking. tsijournals.com In the field of agriculture, transcriptome analysis suggests that the nematocidal action of certain 1,2,4-oxadiazole derivatives is linked to their interaction with the acetylcholine (B1216132) receptor in nematodes. mdpi.com

Derivatives of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole can exert their biological effects by modulating key cellular pathways. In cancer research, several studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells. nih.gov For example, 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives were observed to cause morphological changes and affect the expression of apoptosis-related proteins in MCF-7 and MDA-MB-453 breast cancer cell lines, as confirmed by western blotting. nih.gov

Other cellular mechanisms have also been identified. Certain oxadiazole derivatives were found to possess calcium (Ca2+) antagonistic properties, demonstrating concentration-dependent spasmolytic activity in isolated tissue preparations. semanticscholar.org In a different context, who.intnih.govnih.govoxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives have been identified as mitochondrial uncouplers. nih.gov These compounds increase the oxygen consumption rate by facilitating proton leak across the inner mitochondrial membrane, thereby uncoupling nutrient oxidation from ATP production. nih.gov

Structure-Activity Relationship (SAR) Studies of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole Derivatives

SAR studies are fundamental to understanding how chemical structure translates into biological function, providing a roadmap for optimizing lead compounds.

The modification of substituents on the phenyl and oxadiazole rings has a profound impact on the biological activity of these compounds. For a series of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives tested for anti-cancer activity, the introduction of methoxy (B1213986) and methyl groups resulted in analogues with significant cytotoxicity. nih.gov In another study on 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives, specific substitution patterns were found to be crucial for potent cytotoxicity against breast cancer cell lines. nih.gov

Extensive SAR studies on oxadiazole-based antibiotics targeting Staphylococcus aureus revealed that substitutions at the 5-position of the oxadiazole ring were critical for activity. nih.gov It was found that 4-phenol, 4-chloropyrazole, or 5-indole moieties at this position were generally favorable. nih.gov Further exploration showed that hydrophobic groups, particularly halogens, were well-tolerated on other parts of the molecule. nih.gov

In the development of nematicides, SAR studies of 1,2,4-oxadiazole derivatives provided clear guidance for lead optimization. A key finding was that the presence of a chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole ring was essential for high nematocidal activity. mdpi.com Furthermore, the nature of the substituent on the phenyl ring was also critical. An electron-withdrawing group at the 4-position of the benzene (B151609) ring enhanced activity, with the potency following the order F > Cl > Br, indicating that activity decreased as the atomic radius of the halogen increased. mdpi.com

Table 2: Nematicidal Activity (LC₅₀) of 1,2,4-Oxadiazole Derivatives against B. xylophilus

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to correlate the chemical structure of compounds with their biological activity. For analogues of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole, 3D-QSAR studies are instrumental in understanding the structural requirements for their therapeutic effects and in designing more potent molecules.

The process involves aligning a series of molecules to a template structure to analyze the impact of different substituents on activity. researchgate.net For instance, in studies on 1,3,4-oxadiazole derivatives as antimycobacterial agents, the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method has been utilized. researchgate.net This approach generates models based on molecular fields, and the best model is selected based on its statistical significance and predictive power. researchgate.net Key statistical parameters are used to validate the robustness and predictive capability of the generated QSAR models. nih.gov

A generated 3D-QSAR model can provide contour maps that indicate where steric, electrostatic, and hydrophobic fields positively or negatively influence biological activity. For example, a model might reveal that the presence of a sulfur atom is essential for activity, while larger, bulky substituents are detrimental. researchgate.net These insights are crucial for the preliminary screening of large compound libraries and for guiding the synthesis of new derivatives with potentially enhanced activity. researchgate.net

The validity of a QSAR model is assessed through internal and external validation methods. nih.gov A common technique is the leave-one-out (LOO) cross-validation, which yields a q² value. nih.gov A q² greater than 0.5 is generally considered acceptable. nih.gov External validation is performed using a test set of molecules not included in the training set, with the predictive ability measured by an r_pred² value, where a value greater than 0.6 is desirable. nih.gov

Table 1: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Cross-Validated Correlation Coefficient | q² (or Q²) | Measures the internal predictive ability of the model using the leave-one-out (LOO) method. nih.gov | > 0.5 nih.gov |

| Predictive Correlation Coefficient | r_pred² | Measures the external predictive ability of the model on a test set of compounds. nih.gov | > 0.6 nih.gov |

| Conventional Correlation Coefficient | R² | Indicates the goodness of fit of the model for the training set data. nih.gov | > 0.6 nih.gov |

| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). nih.gov | Lower values are better. |

Target Identification and Validation for Biologically Active 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole Derivatives

Identifying the molecular targets of biologically active derivatives of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole is a critical step in understanding their mechanism of action. This process involves a combination of computational and experimental strategies. frontiersin.org

Computational approaches often begin with molecular docking studies, where the synthesized compounds are virtually screened against known protein targets. For example, derivatives of 2-(bromophenyl)-5-phenyl-1,3,4-oxadiazole have been docked with the estrogen receptor (PDB ID: 3ERT) to investigate their potential as anti-breast cancer agents. nih.gov Other computational methods, like the PASS (Prediction of Activity Spectra for Substances) application, can predict probable pharmacological targets based on structural similarity to known active compounds. nih.gov Through this method, STAT3 and miR-21 were identified as likely targets for certain 2,5-diaryl-1,3,4-oxadiazoles, as these compounds are structurally similar to known STAT3 dimerization inhibitors. nih.gov

Experimental validation is essential to confirm computational predictions. This often involves enzyme inhibition assays. For instance, after identifying potential binding through docking, the inhibitory activity of oxadiazole derivatives against specific enzymes like DNA Methyl Transferase was tested using an ELISA-based assay. nih.gov A wide range of enzymes have been identified as targets for various 1,3,4-oxadiazole derivatives, including thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), highlighting the diverse mechanisms through which these compounds can exert their effects. mdpi.com

Advanced experimental techniques for target identification include chemical proteomics and photoaffinity labeling (PAL). frontiersin.orgscilit.com The PAL approach uses a photo-reactive version of the bioactive compound to form a covalent bond with its target protein upon UV irradiation, allowing for subsequent identification. scilit.com Another strategy is activity-based protein profiling (ABPP), which employs chemical probes to identify cellular targets in their native environment. frontiersin.org These probes typically consist of the active molecule, a reporter tag for detection, and a linker. frontiersin.org

Preclinical Pharmacological Investigations of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole Derivatives

Cell-based assays are fundamental for the initial screening of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole derivatives to determine their biological activity and cytotoxicity. A primary method for assessing anticancer potential is the MTT or MTS assay, which measures cell viability and proliferation. nih.govnih.gov

In these assays, various human cancer cell lines are exposed to the test compounds. For example, derivatives have been evaluated against breast cancer lines like MCF-7 and MDA-MB-231, colon adenocarcinoma cells (HT-29), and fibrosarcoma cells (HT-1080). nih.govnih.govnih.gov The results are typically reported as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. nih.gov For instance, a 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole derivative (3e) showed a significant reduction in MDA-MB-231 cell viability. nih.gov

To understand the mechanism of cell death, further assays are employed. Flow cytometry is a powerful tool used to analyze the cell cycle and detect apoptosis. nih.gov Compounds that induce apoptosis can cause cell cycle arrest at specific phases, such as G1/M or S phase, which can be quantified. nih.govnih.gov

For antimicrobial screening, the minimum inhibitory concentration (MIC) is a key parameter. usmf.md This is determined using methods like broth or agar (B569324) dilution, where various concentrations of the compound are tested against bacterial and fungal strains such as Staphylococcus aureus, Escherichia coli, and Aspergillus niger. nih.govmdpi.com The disc diffusion method is another common screening technique for antimicrobial activity. jocpr.com

Table 2: Examples of Cell-based Screening of 1,3,4-Oxadiazole Derivatives

| Derivative Type | Cell Line / Organism | Assay Type | Observed Activity / Finding |

|---|---|---|---|

| 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazoles | MCF-7, MDA-MB-453 (Breast Cancer) | Cytotoxicity Assay | Compound 4c showed dose-dependent cytotoxicity and reduced cell viability. nih.gov |

| 2,5-Diaryl-1,3,4-oxadiazoles | HT-29 (Colon Cancer), MDA-MB-231 (Breast Cancer) | MTS Assay, Flow Cytometry | Compound 3e reduced MDA-MB-231 viability to 39.9% and induced apoptosis. nih.gov |

| 2,3-Dihydro-1,3,4-oxadiazole derivative | Trypanosoma cruzi amastigotes | In vitro activity assay | Showed significant trypanocidal activity with an IC₅₀ of 1.11 µM. nih.gov |

| Thiazole substituted 1,3,4-oxadiazoles | S. aureus, E. coli, A. niger | MIC determination | S-substituted derivatives showed enhanced antimicrobial activity. mdpi.com |

| Furo[2,3-d]pyrimidine–1,3,4-oxadiazole hybrids | HT-1080, A549, MCF-7 | Cytotoxicity Assay, Caspase 3/7 Assay | Compound 8f exhibited moderate cytotoxicity and induced apoptosis via caspase activation. nih.gov |

Following promising in vitro results, pharmacodynamic studies in animal models are conducted to evaluate the biological effects of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole derivatives in a living system. These investigations are crucial for confirming the therapeutic potential of a compound.

For instance, a 1,3,4-oxadiazole derivative showing potent in vitro activity against Trypanosoma cruzi was subsequently tested in male BALB/c mice infected with the parasite, confirming its potential as a trypanocidal agent. nih.gov Similarly, 1,3,4-oxadiazole derivatives identified as selective COX-2 inhibitors in vitro were further investigated for their anti-inflammatory activity in animal models. nih.gov Some of these compounds demonstrated superior anti-inflammatory effects compared to the standard drug celecoxib, validating their in vivo efficacy. nih.gov

Other animal model studies have screened novel substituted imidazole (B134444) derivatives containing an oxadiazole moiety for their hypotensive and bradycardiac (heart rate-lowering) responses, with some compounds showing better activity than the reference drug clonidine. longdom.org These in vivo studies provide essential information on the compound's efficacy and its effects on physiological systems, which cannot be obtained from cell-based assays alone.

ADME (Absorption, Distribution, Metabolism, Excretion) Research on 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole Derivatives

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of drug discovery, as it helps predict the pharmacokinetic behavior of a compound. The 1,3,4-oxadiazole ring is often used as a bioisostere for esters and amides, in part because it can confer more favorable pharmacokinetic properties. mdpi.comnih.gov

Initial ADME assessment for derivatives of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole is often performed computationally (in silico). nih.gov Platforms like SWISS ADME are used to evaluate drug-likeness and predict pharmacokinetic profiles. researchgate.net These predictions include adherence to Lipinski's "rule of five" and Veber's rule, which suggest good oral bioavailability and intestinal absorption. nih.gov Computational tools can also provide predictions for properties like gastrointestinal absorption and the ability to cross the blood-brain barrier. nih.govresearchgate.net For example, in silico studies on a library of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives predicted that most compounds would have good absorption (over 70%) and drug-like properties. nih.gov

In vitro metabolic stability is a key ADME parameter that measures how quickly a compound is metabolized by liver enzymes. The 1,3,4-oxadiazole scaffold is generally considered to have good metabolic stability, which is an advantage in drug design. mdpi.comresearchgate.net

The standard assay for determining metabolic stability involves incubating the compound with human liver microsomes (HLMs), which contain key drug-metabolizing enzymes like cytochrome P450s. acs.orgrsc.org The reaction is initiated by adding a cofactor such as NADPH, and the concentration of the parent compound is measured over time using techniques like LC-MS/MS. rsc.org The results are often expressed as the half-life (t½) of the compound or the percentage of the compound remaining after a specific incubation period. acs.org

For example, studies on 1,2,4-oxadiazole derivatives designed as SARS-CoV-2 PLpro inhibitors showed that lead compounds exhibited good metabolic stability, with half-lives greater than 93 minutes in mouse liver microsomes. ipbcams.ac.cn Another study on SOCE modulators demonstrated that replacing an ester with a 1,2,4-oxadiazole ring resulted in a major improvement in in vitro metabolic stability. acs.org These studies confirm that the oxadiazole core can be a metabolically robust scaffold for developing new therapeutic agents. mdpi.com

Table 3: Examples of In Vitro Metabolic Stability Data for Oxadiazole Derivatives

| Compound Class | Assay System | Parameter Measured | Result |

|---|---|---|---|

| 1,2,4-Oxadiazole-bearing pyrazoles (SOCE Modulators) | Human Liver Microsomes (HLM) | Residual Substrate after 1 hr | Compound 22 showed major improvement in stability compared to reference compounds. acs.org |

| 1,2,4-Oxadiazole derivatives (PLpro Inhibitors) | Mouse Liver Microsomes | Half-life (t½) | Compounds 13f and 26r exhibited good stability with t½ > 93.2 min. ipbcams.ac.cn |

| General 1,3,4-Oxadiazole Isomers | AstraZeneca Compound Collection Analysis | Metabolic Stability | 1,3,4-oxadiazole isomers generally show greater metabolic stability than 1,2,4-isomers. researchgate.net |

In Vivo Pharmacokinetic Profiling in Animal Models

The in vivo pharmacokinetic profile of a drug candidate is a critical determinant of its potential therapeutic success, providing essential information on its absorption, distribution, metabolism, and excretion (ADME) within a living organism. While specific in vivo pharmacokinetic data for 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole and its direct derivatives are not extensively available in publicly accessible literature, studies on structurally related 1,3,4-oxadiazole derivatives offer valuable insights into the potential pharmacokinetic behavior of this class of compounds.

A notable example is the in vivo pharmacokinetic study of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA), a pharmacologically active compound investigated for its potential to reduce intraocular pressure. rrpharmacology.ru Although this compound features a benzenesulfonamide (B165840) group instead of a phenyl group at the 5-position and a methyl group instead of a bromomethyl group at the 2-position, its evaluation in a rat model provides a framework for understanding the in vivo disposition of 2,5-disubstituted 1,3,4-oxadiazoles.

In a study conducted on Wistar rats, the pharmacokinetic parameters of ODASA and its metabolites were evaluated following both intraperitoneal injection and ocular instillation. rrpharmacology.rucyberleninka.ru The study utilized a sensitive HPLC-MS/MS method for the quantification of the parent drug and its metabolites in plasma and whole blood. rrpharmacology.rurrpharmacology.ru The primary metabolites identified were 4-[5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl]-benzenesulfonamide (M1) and N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (M2). rrpharmacology.ru

The research revealed that ODASA exhibits a long half-life and high relative bioavailability after ocular administration. rrpharmacology.rucyberleninka.ru Following instillation of a 1% ocular suspension, the maximum plasma concentration (Cmax) of ODASA was found to be 349.85 ± 62.50 ng/mL. rrpharmacology.ru The half-life (T½) of the parent compound after ocular administration was 46.4 ± 3.8 hours. rrpharmacology.ru The major metabolite, M1, also demonstrated a prolonged half-life of 70.0 ± 14.3 hours. rrpharmacology.ru The relative bioavailability of ODASA following ocular instillation compared to intraperitoneal injection was high, at 81.03%. rrpharmacology.rucyberleninka.ru

Further investigation into the distribution of ODASA in whole blood indicated significant accumulation in red blood cells, a characteristic observed in structurally similar sulfonamide-based compounds. rrpharmacology.ru This accumulation contributes to the long half-life observed in plasma. cyberleninka.ru The maximum concentration in whole blood after ocular instillation was substantially higher than in plasma, reaching 10326 ± 532 ng/mL for the parent compound. rrpharmacology.ru

The detailed pharmacokinetic parameters for ODASA and its metabolites in rat plasma following ocular instillation are summarized in the table below.

Interactive Data Table: Pharmacokinetic Parameters of ODASA and its Metabolites in Rat Plasma After Ocular Instillation

| Compound | Cmax (ng/mL) | T½ (hours) |

| ODASA | 349.85 ± 62.50 | 46.4 ± 3.8 |

| Metabolite M1 | 30.91 ± 6.00 | 70.0 ± 14.3 |

| Metabolite M2 | 2.70 ± 0.62 | 36.5 ± 15.2 |

| Data presented as Mean ± SEM rrpharmacology.ru |

These findings from the study of ODASA underscore that 1,3,4-oxadiazole-based compounds can achieve significant systemic exposure and exhibit favorable pharmacokinetic properties, such as high bioavailability and a long duration of action. While direct extrapolation to 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole is not possible without specific experimental data, these results provide a valuable reference point for the potential in vivo behavior of this chemical scaffold. The lipophilicity and metabolic stability of the specific substituents at the 2- and 5-positions of the oxadiazole ring will ultimately govern the precise pharmacokinetic profile of any given derivative.

Advanced Analytical Techniques for Characterization of 2 Bromomethyl 5 Phenyl 1,3,4 Oxadiazole in Research Contexts

Chromatographic Methods for Purity Assessment and Separation of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

Chromatography is the cornerstone for the separation and purity evaluation of synthesized chemical compounds like "2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole". The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is a versatile and widely used technique for the analysis of 1,3,4-oxadiazole (B1194373) derivatives. thieme-connect.com It is highly effective for purifying and assessing the purity of synthetic compounds due to its efficiency in separating complex mixtures. thieme-connect.com The development of a robust HPLC method is a critical step in the quality control and characterization of "2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole".

Method development typically involves optimizing the separation on a C18 column, which is packed with silica (B1680970) particles that have been surface-modified with n-octadecylsilane. thieme-connect.com The separation mechanism is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. For structurally related brominated oxadiazoles (B1248032), a gradient mobile phase consisting of solvents like acetonitrile (B52724) and methanol (B129727), often with an acidic modifier such as orthophosphoric or formic acid, has proven effective. thieme-connect.comsielc.com The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, allowing it to elute from the column. A photodiode array (PDA) or UV detector is commonly used for detection, with the wavelength set to the absorbance maximum (λmax) of the oxadiazole derivative, which is often in the UV range. nih.govthieme-connect.com The purity of the compound is determined by integrating the peak area of the main compound and any impurities.

Table 1: Representative HPLC Method Parameters for Analysis of Phenyl-1,3,4-Oxadiazole Derivatives

| Parameter | Value/Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | thieme-connect.com |

| Mobile Phase | Acetonitrile, Methanol, and Orthophosphoric Acid | thieme-connect.com |

| Elution Mode | Gradient | thieme-connect.com |

| Flow Rate | 1.0 mL/min | thieme-connect.com |

| Column Temperature | 40°C | thieme-connect.com |

| Detection | Photodiode Array (PDA) or UV-Vis | thieme-connect.com |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable organic compounds. unar.ac.id It combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry, which provides structural information on the analytes. brjac.com.br For "2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole", GC-MS can be used to identify volatile impurities from the synthesis process or to analyze the compound itself if it has sufficient thermal stability.

In GC-MS analysis, the sample is vaporized in an injector and separated as it passes through a capillary column. The choice of column, typically a low-polarity phase like a 5% phenyl-polysiloxane (e.g., HP-5MS), is crucial. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. After separation, the analytes enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting fragmentation pattern is a unique "fingerprint" that allows for structural elucidation and confirmation. sums.ac.ir For some less volatile heterocyclic compounds, a derivatization step may be necessary to increase volatility, though this may not be required for the target compound. nih.gov

Table 2: Typical GC-MS Parameters for Analysis of Organic Compounds

| Parameter | Value/Condition | Reference |

|---|---|---|

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | nih.gov |

| Carrier Gas | Helium or Hydrogen | |

| Injection Mode | Split/Splitless | |

| Temperature Program | Initial temp 60-100°C, ramp to 280-320°C | researchgate.net |

| MS Ionization Mode | Electron Impact (EI) at 70 eV | nih.gov |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | nih.gov |

Hyphenated Techniques for Comprehensive Analysis of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole Mixtures

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures containing "2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole".

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting trace amounts of a compound and identifying its metabolites in complex biological matrices. sciex.com The analysis of 1,3,4-oxadiazole derivatives and their metabolites in plasma has been successfully performed using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). researchgate.net This approach allows for the quantitative determination of the parent drug and the structural identification of its metabolites. researchgate.net

In a research context, if "2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole" were studied in a biological system, LC-MS/MS would be the method of choice to track its metabolic fate. Common metabolic transformations for xenobiotics include hydroxylation, demethylation, and conjugation. For the target compound, potential metabolic pathways could involve hydroxylation of the phenyl ring or enzymatic cleavage of the oxadiazole ring. These modifications result in a specific mass shift that can be detected by the mass spectrometer, allowing for the identification of novel metabolites. researchgate.net

Table 3: Potential Metabolic Transformations of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole Detectable by LC-MS/MS

| Potential Metabolic Transformation | Description | Expected Mass Shift (Δm/z) | Reference |

|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on the phenyl ring. | +15.99 | researchgate.net |

| Di-hydroxylation | Addition of two hydroxyl groups. | +31.99 | researchgate.net |

| Hydrolytic Debromination | Replacement of the bromine atom with a hydroxyl group. | -62.92 (loss of Br, gain of OH) | |

| Oxidation of Bromomethyl Group | Conversion of the -CH2Br group to an aldehyde (-CHO) or carboxylic acid (-COOH). | -14.93 (to CHO), +1.02 (to COOH) |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides a higher degree of selectivity and sensitivity compared to conventional GC-MS, which is crucial for analyzing target compounds in complex environmental or biological samples. nih.gov This technique uses a tandem mass spectrometer (e.g., a triple quadrupole) to perform Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). nih.govresearchgate.net

For the analysis of "2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole", a specific precursor ion (the molecular ion or a major fragment ion) is selected in the first quadrupole. This ion is then fragmented in a collision cell, and a specific product ion resulting from this fragmentation is monitored in the third quadrupole. This process drastically reduces background noise and matrix interferences, allowing for very low detection limits. nih.govnih.gov GC-MS/MS methods have been developed for the simultaneous analysis of numerous brominated compounds in matrices like sediment, sludge, and biological tissues. nih.govresearchgate.net The high selectivity of SRM is critical when dealing with such complex samples. researchgate.net

Table 4: Hypothetical GC-MS/MS (SRM) Parameters for 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes | Reference |

|---|---|---|---|---|

| 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole | 238/240 [M]+• | 159/161 | Precursor ion is the molecular ion, showing isotopic pattern for one Br atom. Product ion corresponds to loss of the phenyl group [C6H5]. | uni.lu |

| 238/240 [M]+• | 105 | Product ion corresponds to the benzoyl cation [C6H5CO]+, a common fragment for phenyl-heterocycles. |

Capillary Electrophoresis (CE) for Separation and Analysis of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as short analysis times, high separation efficiency, and minimal consumption of sample and reagents. diva-portal.org It separates analytes based on their differential migration in an electric field applied across a narrow-bore capillary filled with a background electrolyte (BGE). diva-portal.org

For "2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole" and its potential impurities, Capillary Zone Electrophoresis (CZE), the simplest mode of CE, would be applicable. In CZE, separation is based on differences in the charge-to-size ratio of the analytes. diva-portal.org While the target compound is neutral, slight protonation or interaction with BGE additives could induce a charge, or it could be separated from charged impurities. Method development would focus on optimizing the BGE composition (e.g., buffer type like phosphate (B84403) or borate), pH, and concentration, as well as the applied voltage. diva-portal.org Additives such as organic solvents (e.g., methanol, acetonitrile) or surfactants could be included in the BGE to enhance solubility and modify selectivity. While specific applications for this exact compound are not widely documented, CE has been successfully used for the analysis of various heterocyclic compounds and even nanoparticles, demonstrating its versatility. diva-portal.orgnih.gov

Table 5: General Parameters for Capillary Electrophoresis Method Development

| Parameter | Typical Condition | Reference |

|---|---|---|

| Capillary | Fused Silica (e.g., 50 cm length x 50-75 µm i.d.) | nih.gov |

| Background Electrolyte (BGE) | Phosphate or Borate buffer | diva-portal.org |

| BGE pH | 2-11 (optimized for specific separation) | diva-portal.org |

| Applied Voltage | 15-30 kV | nih.gov |

| Temperature | 25°C | nih.gov |

| Injection | Hydrodynamic or Electrokinetic | nih.gov |

| Detection | UV-Vis (e.g., at 220 nm or λmax) | nih.gov |

Compound Reference Table

Development of Robust Analytical Methods for Quantitative Analysis of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole in Research Samples

The quantitative determination of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole in research samples necessitates the development and validation of precise and accurate analytical methods. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands out as a versatile and widely employed technique for the analysis of 1,3,4-oxadiazole derivatives. thieme-connect.com The development of such methods involves a systematic approach to optimize various chromatographic parameters to achieve adequate separation of the analyte from potential impurities or degradation products.

A typical RP-HPLC method for a 1,3,4-oxadiazole derivative would utilize a C18 column, which is a non-polar stationary phase. colab.ws The mobile phase, a critical component in chromatographic separation, often consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer. thieme-connect.comcolab.ws The pH of the aqueous phase can be adjusted, for instance with phosphoric acid, to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. sielc.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which allows for the quantification of the compound based on its light-absorbing properties at a specific wavelength. thieme-connect.com For enhanced sensitivity and selectivity, a Fluorescence Detector (FLD) can be employed if the molecule exhibits native fluorescence. who.intnih.gov